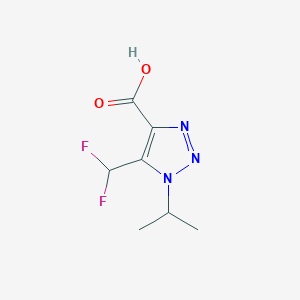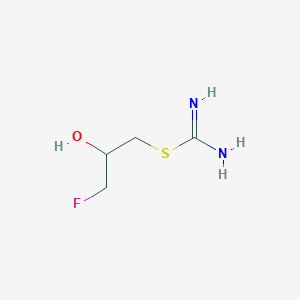
1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol is an organic compound that features a unique combination of functional groups, including a carbamimidoyl group, a sulfanyl group, and a fluorinated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, followed by the introduction of the sulfanyl group and finally the carbamimidoyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of raw materials, reaction conditions, and purification methods are optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with proteins, while the fluorine atom can enhance the compound’s binding affinity and stability. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-(Carbamimidoylsulfanyl)-2-fluoroethanol
- 1-(Carbamimidoylsulfanyl)-4-fluorobutan-2-ol
- 1-(Carbamimidoylsulfanyl)-3-chloropropan-2-ol
Uniqueness: 1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the fluorine atom, in particular, can significantly enhance its chemical stability and biological activity compared to similar compounds without fluorination.
Properties
Molecular Formula |
C4H9FN2OS |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3-fluoro-2-hydroxypropyl) carbamimidothioate |
InChI |
InChI=1S/C4H9FN2OS/c5-1-3(8)2-9-4(6)7/h3,8H,1-2H2,(H3,6,7) |
InChI Key |
MBLUFVUHPGHQFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CSC(=N)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13295850.png)


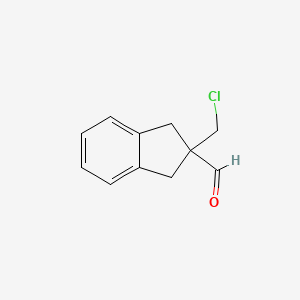
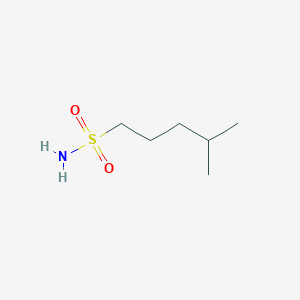
![2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B13295874.png)
![6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13295877.png)
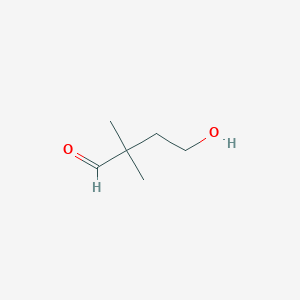
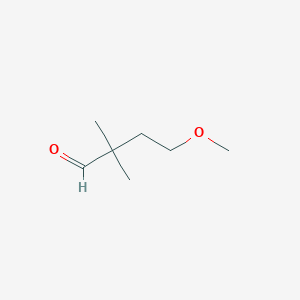
![N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine](/img/structure/B13295906.png)
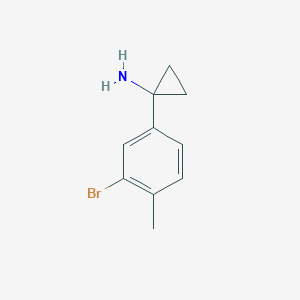
![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13295914.png)
